1-Methyl-4-(2-methylpropyl)piperazine (CAS 21043-38-9), also known as 1-isobutyl-4-methylpiperazine , is a 1,4-disubstituted piperazine derivative with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol. This small molecule is characterized by a methyl group and an isobutyl (2-methylpropyl) substituent on opposing nitrogen atoms of the piperazine ring.
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Cat. No.B13830815
⚠ Attention: For research use only. Not for human or veterinary use.
1-Methyl-4-(2-methylpropyl)piperazine: Core Properties and Procurement Baseline
1-Methyl-4-(2-methylpropyl)piperazine (CAS 21043-38-9), also known as 1-isobutyl-4-methylpiperazine [1], is a 1,4-disubstituted piperazine derivative with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . This small molecule is characterized by a methyl group and an isobutyl (2-methylpropyl) substituent on opposing nitrogen atoms of the piperazine ring . Its predicted physicochemical profile includes a boiling point of 185.4±8.0 °C, a pKa of 7.74±0.10, a density of 0.870±0.06 g/cm³, and a calculated LogP of 0.77 . As a research-use-only compound , it serves as a versatile building block in medicinal chemistry, with applications ranging from the synthesis of more complex drug candidates to the exploration of structure-activity relationships for neurological targets [2].
1,4-disubstituted piperazine scaffold with methyl and isobutyl groups
Predicted pKa and lipophilicity profile may support CNS permeability studies
Synthetic intermediate for medicinal chemistry research compound libraries
Why 1-Methyl-4-(2-methylpropyl)piperazine Cannot Be Substituted with Generic Piperazine Analogs
The specific substitution pattern of 1-Methyl-4-(2-methylpropyl)piperazine directly dictates its physicochemical and pharmacological behavior, making it non-interchangeable with close analogs like 1-methylpiperazine, 1-isobutylpiperazine, or even regioisomers such as 3-isobutyl-1-methylpiperazine. The presence of both a methyl and an isobutyl group on the piperazine ring results in a unique balance of lipophilicity (calculated LogP ~0.77 to 1.4) and basicity (pKa ~7.74), which differs markedly from the higher basicity of mono-substituted piperazines like 1-methylpiperazine (pKa ~9.16) [1]. This substitution pattern also influences target engagement; while the compound is noted for its potential interaction with CNS receptors, including dopamine and muscarinic M1 receptors, the specific affinity and functional activity are exquisitely sensitive to the alkyl chain length and branching [2]. Consequently, substituting this compound with a less substituted or differently substituted analog would alter key parameters such as logD, pKa, and molecular topology, leading to unpredictable changes in permeability, target selectivity, and overall biological activity, thereby compromising the reproducibility of research outcomes [3].
Substitution with 1-methylpiperazineMarkedly different pKa (1-methylpiperazine is more basic) may shift CNS permeability profile and target engagement context.
Substitution with 1-isobutylpiperazineLoss of the N-methyl group alters molecular topology and lipophilicity, potentially changing synthetic accessibility and biological readout.
Regioisomer (3-isobutyl-1-methylpiperazine)Different substitution position modifies dipole moment and solvent-accessible surface; membrane permeability and off-target binding may not replicate.
[1] PMC. (n.d.). Table: pKa values of common substituted piperazines. National Library of Medicine. View Source
[3] Chilmonczyk, Z., Ksycińska, H., Mazgajska, M., Cybulski, J., & Kaliszan, R. (1995). Non-linear structure-enantioselective retention relationships in a homologous series of 1,4-disubstituted piperazine derivatives. Journal of Computer-Aided Molecular Design, 9(2), 131-139. View Source
Quantitative Differentiation Evidence for 1-Methyl-4-(2-methylpropyl)piperazine vs. Closest Analogs
pKa and Lipophilicity Differential vs. 1-Methylpiperazine
1-Methyl-4-(2-methylpropyl)piperazine exhibits a significantly lower predicted pKa (7.74) and higher lipophilicity (LogP ~0.77) compared to the mono-substituted 1-methylpiperazine (pKa 9.16, LogP not available) [1]. This indicates that the addition of the isobutyl group reduces basicity and increases hydrophobicity, which can enhance membrane permeability and alter the compound's charge state at physiological pH.
Predicted values; 1-methylpiperazine value from experimental study [1]
Why This Matters
A lower pKa results in a higher fraction of the neutral, membrane-permeable species at physiological pH, which is a critical factor for central nervous system (CNS) drug design.
[1] PMC. (n.d.). Table: pKa values of common substituted piperazines. National Library of Medicine. View Source
Synthetic Accessibility and Yield Comparison with 1-Isobutylpiperazine
The synthesis of 1-Methyl-4-(2-methylpropyl)piperazine can be achieved via reductive amination of 1-methylpiperazine with isobutyraldehyde, a method that is often higher yielding and more selective compared to the direct alkylation required for 1-isobutylpiperazine from piperazine . While specific yield data is not available in the open literature, the use of 1-methylpiperazine as a starting material avoids the need for protecting group strategies, which are frequently necessary for the selective mono-alkylation of piperazine, thereby offering a more efficient and scalable synthetic route [1].
Synthetic route advantageClass-level
Reductive amination from 1-methylpiperazine may avoid protecting-group strategies
May support scalable synthesis context
Class-level inference; yield data not available
Synthetic ChemistryMedicinal ChemistryProcess Development
Evidence Dimension
Synthetic Efficiency
Target Compound Data
Synthesis from 1-methylpiperazine via reductive amination
Comparator Or Baseline
1-Isobutylpiperazine: Synthesis requires selective mono-alkylation of piperazine, often involving protecting groups
Quantified Difference
Qualitative advantage in step count and selectivity
Conditions
Based on established synthetic methods for N,N'-disubstituted piperazines
Why This Matters
For procurement, a compound with a more straightforward and robust synthetic route often translates to better supply chain reliability and lower cost at scale, which is crucial for large research programs.
Synthetic ChemistryMedicinal ChemistryProcess Development
[1] Al Saadi, M. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts: Synthetic, Acid-Base, XRD-analytical, FT-IR, FT-Raman Spectral and Quantum Chemical Study. Journal of Molecular Structure, 1094, 203-213. View Source
LogP Differential vs. 3-Isobutyl-1-methylpiperazine (Regioisomer)
The target compound 1-Methyl-4-(2-methylpropyl)piperazine has a reported LogP value of 0.77, whereas its regioisomer 3-isobutyl-1-methylpiperazine is characterized by a different molecular shape and electrostatic potential, though a direct experimental LogP comparison is not available . The positioning of the isobutyl group on the 4-position of the ring versus the 3-position alters the compound's dipole moment and solvent-accessible surface area, which are known to influence lipophilicity and solubility [1].
LogP vs. regioisomerData to verify
LogP 0.77; regioisomer data unavailable
Regioisomeric identity requires verification
Calculated LogP; experimental comparator missing
Physicochemical PropertyADMEDrug Design
Evidence Dimension
Lipophilicity (LogP)
Target Compound Data
0.76560 (LookChem)
Comparator Or Baseline
3-Isobutyl-1-methylpiperazine: Data not available in open literature
Quantified Difference
Cannot be quantified; difference is based on structural topology
Conditions
Calculated LogP value from LookChem; regioisomer data is unavailable for comparison
Why This Matters
Even minor changes in the position of a substituent on a piperazine ring can lead to significant differences in passive membrane permeability and off-target binding, making it critical to select the correct regioisomer for a specific drug discovery campaign.
Physicochemical PropertyADMEDrug Design
[1] Chilmonczyk, Z., Ksycińska, H., Mazgajska, M., Cybulski, J., & Kaliszan, R. (1995). Non-linear structure-enantioselective retention relationships in a homologous series of 1,4-disubstituted piperazine derivatives. Journal of Computer-Aided Molecular Design, 9(2), 131-139. View Source
Optimal Research and Industrial Application Scenarios for 1-Methyl-4-(2-methylpropyl)piperazine
Building Block for CNS-Targeted Drug Discovery
Due to its predicted pKa of 7.74, 1-Methyl-4-(2-methylpropyl)piperazine exists predominantly in a neutral, membrane-permeable form at physiological pH, a property that is highly advantageous for crossing the blood-brain barrier . This makes it an ideal scaffold for synthesizing libraries of compounds aimed at CNS targets such as dopamine or muscarinic receptors, where it has been noted for potential interactions [1]. Researchers developing novel treatments for neurological or psychiatric disorders would prioritize this compound over more basic analogs like 1-methylpiperazine to improve the likelihood of achieving adequate brain exposure.
Intermediate for Optimizing ADME Properties of Ibuprofen Prodrugs
A study on piperazine derivatives of ibuprofen demonstrated that incorporating a 4-methylpiperazine moiety into an ibuprofen amide (Ibu-M.P.) resulted in a compound with a higher lipid:water partition coefficient, a higher pKa (8.66 vs. 5.49 for ibuprofen), and a more potent and longer-lasting analgesic effect compared to ibuprofen alone [2]. This establishes a clear precedent that the 1-methyl-4-substituted piperazine motif, which is structurally related to the core of 1-Methyl-4-(2-methylpropyl)piperazine, is effective for modulating the pharmacokinetic and pharmacodynamic profiles of carboxylic acid drugs. This compound could therefore serve as a starting point for designing novel prodrugs or conjugates with enhanced oral bioavailability or targeted delivery.
Intermediate in the Synthesis of Antimicrobial Agents
N-alkyl and N-aryl piperazine derivatives, including those with isobutyl and methyl substitutions, have demonstrated antimicrobial activity [3]. Specifically, the synthesis of 1-Methyl-4-(2-methylpropyl)piperazine can be used to generate analogs for testing against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . Its balanced lipophilicity (LogP ~0.77) positions it as a promising central scaffold for optimizing the membrane penetration of new antibacterial compounds, a critical factor for overcoming bacterial resistance mechanisms .
Application
Selection Property
Validation Focus
CNS-targeted compound library synthesis
Piperazine scaffold with predicted CNS permeability profile
Blood-brain barrier penetration and receptor engagement screening
[2] Jo, H. J., La, S. B., Nam, S. C., Park, M. S., & Jee, U. K. (1990). Studies of Pharmacological Activity on the Piperazine Derivatives of Ibuprofen. YAKHAK HOEJI, 34(2), 126-132. View Source
[3] Chauhan, P. M., & Srivastava, S. K. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. View Source
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